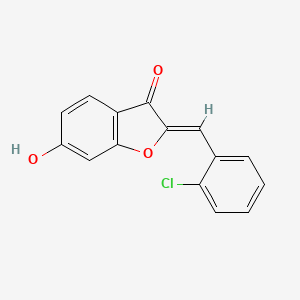

(2Z)-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Description

The compound (2Z)-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a benzofuran-3-one derivative featuring a 2-chlorobenzylidene substituent at the C2 position and a hydroxyl group at C6. Its Z-configuration is critical for maintaining planar geometry, enabling π-π stacking interactions and hydrogen bonding. The molecular formula is C₁₅H₉ClO₃ (average mass: 272.68 g/mol), with key structural features contributing to its physicochemical and biological properties .

Properties

IUPAC Name |

(2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO3/c16-12-4-2-1-3-9(12)7-14-15(18)11-6-5-10(17)8-13(11)19-14/h1-8,17H/b14-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUSQMJYCWZQOD-AUWJEWJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z)-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, a compound belonging to the benzofuran class, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2Z)-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is C₁₅H₉ClO₃, with a molecular weight of 272.68 g/mol. The compound features a benzofuran ring system substituted with a chlorobenzylidene moiety and a hydroxyl group, contributing to its diverse biological activities.

Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds structurally similar to (2Z)-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one have demonstrated inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Apoptosis |

| Study B | MCF-7 | 20 | Cell Cycle Arrest |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in animal models. In a carrageenan-induced paw edema model, it exhibited significant anti-inflammatory activity comparable to standard anti-inflammatory drugs.

The biological activity of (2Z)-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of carboxylesterases, which play a role in drug metabolism and detoxification.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.

Case Study 1: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that (2Z)-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one induced apoptosis through the intrinsic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of the compound in a mouse model of acute inflammation. Results indicated that treatment significantly reduced paw swelling and cytokine levels compared to control groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Chlorinated Derivatives

- (2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (): Molecular formula: C₁₅H₈Cl₂O₃ (average mass: 307.13 g/mol). The 2,4-dichloro substitution increases lipophilicity compared to the mono-chloro parent compound. This may enhance membrane permeability but reduce aqueous solubility. Biological relevance: Dichlorinated analogs often exhibit stronger inhibitory activity due to enhanced electron-withdrawing effects, though specific data for this compound are unavailable .

- (2Z)-5,7-Dibromo-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (): Molecular formula: C₁₅H₈Br₂ClO₃ (m/z: 395.80 [M⁺]). Physical properties: Melting point (193–194°C) is lower than hydroxyl-rich analogs, suggesting reduced crystallinity .

Fluorinated Derivatives

Methoxy- and Alkoxy-Substituted Derivatives

Hydroxy-Substituted Derivatives

Structure-Activity Relationship (SAR) Trends

- Electron-withdrawing groups (Cl, F, Br) : Enhance metabolic stability and binding affinity to hydrophobic pockets .

- Electron-donating groups (OH, OMe) : Improve solubility but may reduce membrane permeability .

- Steric effects : Bulky substituents (e.g., Br, ethoxy) can hinder target engagement or alter crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.